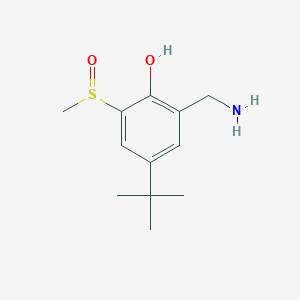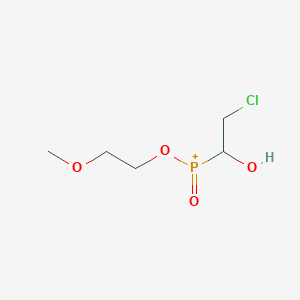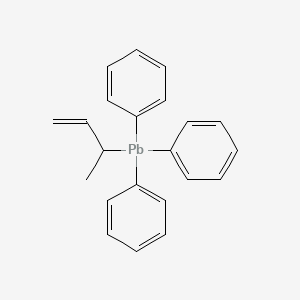
(But-3-en-2-yl)(triphenyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-en-2-yl)(triphenyl)plumbane is an organometallic compound that features a lead atom bonded to a but-3-en-2-yl group and three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-2-yl)(triphenyl)plumbane typically involves the reaction of triphenylplumbane with but-3-en-2-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(But-3-en-2-yl)(triphenyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the lead center to lower oxidation states.
Substitution: The but-3-en-2-yl group or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) compounds, while substitution reactions can produce a variety of organolead derivatives.
Aplicaciones Científicas De Investigación
(But-3-en-2-yl)(triphenyl)plumbane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.
Mecanismo De Acción
The mechanism of action of (But-3-en-2-yl)(triphenyl)plumbane involves its interaction with molecular targets through its lead center. The lead atom can form bonds with various substrates, facilitating reactions such as catalysis and molecular transformations. The pathways involved include coordination with ligands and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylplumbane: Similar structure but lacks the but-3-en-2-yl group.
(But-3-en-2-yl)lead(IV) chloride: Contains a but-3-en-2-yl group but different substituents on the lead atom.
Tetraphenylplumbane: Contains four phenyl groups instead of three.
Uniqueness
(But-3-en-2-yl)(triphenyl)plumbane is unique due to the presence of both a but-3-en-2-yl group and three phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
87720-69-2 |
|---|---|
Fórmula molecular |
C22H22Pb |
Peso molecular |
493 g/mol |
Nombre IUPAC |
but-3-en-2-yl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H7.Pb/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;3-4H,1H2,2H3; |
Clave InChI |
YKEAKFRJVHXHBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14397851.png)
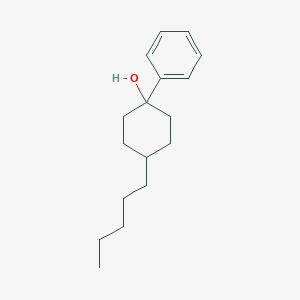

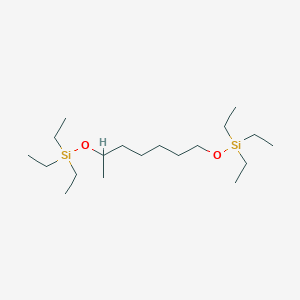

![[(Tetradecan-2-yl)selanyl]benzene](/img/structure/B14397899.png)
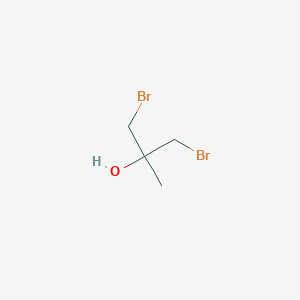

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
![4-Methyl-N-[(naphthalene-1-carbonyl)oxy]-N-phenylbenzamide](/img/structure/B14397928.png)
![2-Amino-5-[2-(ethylamino)-1-hydroxyethyl]benzonitrile](/img/structure/B14397938.png)
![2,4,6-Triphenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine](/img/structure/B14397945.png)
